1-ethyl-N-phenylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-phenylpiperidin-4-amine is a chemical compound with the CAS Number: 229479-52-1 . It has a molecular weight of 204.32 and is typically stored at room temperature . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for 1-ethyl-N-phenylpiperidin-4-amine is1S/C13H20N2/c1-2-15-10-8-13 (9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
1-ethyl-N-phenylpiperidin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 204.32 .Scientific Research Applications
Polymer Science and DNA Delivery
One significant application of compounds related to 1-ethyl-N-phenylpiperidin-4-amine is in the development of degradable poly(β-amino esters) for potential use in DNA delivery systems. Lynn and Langer (2000) synthesized a series of poly(β-aminoesters) through a polymerization process that resulted in non-cytotoxic polymers. These polymers showed promise for use as synthetic transfection vectors, highlighting their potential in gene therapy and biomedical research (Lynn & Langer, 2000).
Organic Synthesis and Catalysis
In organic synthesis, the amine functionality of 1-ethyl-N-phenylpiperidin-4-amine offers unique reactivity for constructing complex molecules. For example, Cammenberg, Hult, and Park (2006) demonstrated the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine, a process relevant for preparing enantiopure amines, which are crucial in pharmaceutical synthesis (Cammenberg, Hult, & Park, 2006).
Material Chemistry and Fluorescence Studies
The chemical structure of 1-ethyl-N-phenylpiperidin-4-amine allows for modifications that lead to materials with unique optical properties. Yang, Chiou, and Liau (2002) explored the fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions, revealing the potential of these compounds in developing fluorescent materials and sensors (Yang, Chiou, & Liau, 2002).
Catalysis and Polymer Stabilization
Auer, Nicolas, Vesterinen, Luttikhedde, and Wilén (2004) described a facile synthetic route to polymerizable hindered amine light stabilizers, which are essential for improving the longevity and performance of polymers exposed to environmental factors. This work underscores the role of amines in developing advanced materials with enhanced stability (Auer et al., 2004).
Electrochemistry and Surface Modification
Ghilane, Martin, Randriamahazaka, and Lacroix (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media. Their research into the formation of organic layers attached to electrode surfaces provides insights into the development of new materials for electronic and sensor applications (Ghilane et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-N-phenylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15-10-8-13(9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCRLBNVZQALIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-phenylpiperidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.